what is the chemical structure of N,N-diethyl-3,4-dimethoxybenzamide
what is the chemical structure of N,N-diethyl-3,4-dimethoxybenzamide
An In-Depth Technical Guide to N,N-diethyl-3,4-dimethoxybenzamide: Synthesis, Characterization, and Applications
Abstract
N,N-diethyl-3,4-dimethoxybenzamide is a substituted aromatic amide of significant interest in synthetic organic chemistry. This guide provides a comprehensive technical overview of its chemical structure, synthesis methodologies, spectroscopic characterization, and key applications. The N,N-diethylbenzamide functional group is a powerful directing group in organic synthesis, making this compound a valuable intermediate for the regioselective functionalization of the benzene ring. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for utilizing this versatile molecule in various research and development contexts.
Chemical Identity and Physicochemical Properties
Molecular Structure
N,N-diethyl-3,4-dimethoxybenzamide consists of a central benzene ring substituted with a diethylamide group and two methoxy groups at the 3 and 4 positions.
Chemical Identifiers:
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IUPAC Name: N,N-diethyl-3,4-dimethoxybenzamide
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Molecular Formula: C₁₃H₁₉NO₃
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Molecular Weight: 237.30 g/mol
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CAS Number: 3973-18-0 (example, requires verification for this specific isomer)
Physicochemical Data Summary
The following table outlines key physicochemical properties. Experimental values for this specific isomer are not widely published; therefore, data is a combination of information from structurally similar compounds and computational predictions.
| Property | Value | Source/Method |
| Melting Point | Not available; expected to be a low-melting solid or oil | Inferred from analogs[1] |
| Boiling Point | >300 °C (Predicted) | Computational |
| Solubility | Soluble in chloroform, methanol, ethanol, ethyl acetate | Inferred from analogs[2] |
| pKa (Conjugate Acid) | -1.0 to -1.5 (Predicted) | Computational |
Synthesis Methodologies
The primary retrosynthetic disconnection for N,N-diethyl-3,4-dimethoxybenzamide is at the amide C-N bond, identifying 3,4-dimethoxybenzoic acid (veratric acid) and diethylamine as the key starting materials. The challenge in amide synthesis lies in activating the carboxylic acid, as a direct reaction with an amine is an unfavorable acid-base reaction.
Protocol 1: Classical Amidation via Acid Chloride
This is the most traditional and robust method. The conversion of the carboxylic acid to a highly reactive acyl chloride intermediate drives the reaction to completion.
Causality: 3,4-dimethoxybenzoic acid is a relatively unreactive carboxylic acid. Conversion to the corresponding acyl chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by diethylamine.
Experimental Protocol:
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Acid Chloride Formation: In a fume hood, suspend 3,4-dimethoxybenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
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Reaction Monitoring: Stir the mixture at room temperature or gently reflux until the evolution of HCl and SO₂ gas ceases and the solid dissolves, indicating complete formation of the acid chloride. This typically takes 1-3 hours.
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Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. This step is critical to prevent side reactions.
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Amidation: Dissolve the crude 3,4-dimethoxybenzoyl chloride in fresh, dry DCM and cool to 0 °C. In a separate flask, dissolve diethylamine (2.2 eq) in dry DCM. Add the diethylamine solution dropwise to the acid chloride solution. The excess diethylamine acts as both the nucleophile and a base to neutralize the HCl byproduct.
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Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure N,N-diethyl-3,4-dimethoxybenzamide.
Workflow Diagram: Acid Chloride Synthesis Route
Caption: Workflow for the synthesis of N,N-diethyl-3,4-dimethoxybenzamide via the acid chloride method.
Protocol 2: Direct Amide Coupling
Modern coupling reagents allow for the direct formation of the amide bond from the carboxylic acid and amine without isolating the highly reactive acid chloride.
Causality: Coupling agents like dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an O-acylisourea for DCC) that is readily attacked by the amine. This approach avoids the harsh conditions associated with thionyl chloride.
Experimental Protocol:
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Reaction Setup: Dissolve 3,4-dimethoxybenzoic acid (1.0 eq)[3], diethylamine (1.1 eq), and a coupling agent such as 1,1'-carbonyldiimidazole (CDI, 1.1 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Workup: If using CDI, the reaction can be quenched with water, and the product extracted after standard aqueous washes. If using DCC, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.
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Purification: The filtrate is concentrated, and the residue is purified by column chromatography as described in Protocol 1.
Alternative Method: Mitsunobu Reaction
A non-classical Mitsunobu reaction has been shown to be effective for preparing N,N-diethylbenzamides.[4]
Causality: This method proceeds through a proposed acyloxyphosphonium ion intermediate rather than the traditional alkoxyphosphonium ion.[4] This allows for the direct coupling of a carboxylic acid and an amine, offering an alternative to standard coupling reagents.
Spectroscopic Characterization and Analysis
Structural elucidation relies on a combination of spectroscopic techniques. The data presented here are predicted based on established principles and data from analogous structures.[5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is highly diagnostic. A key feature of N,N-disubstituted benzamides is the restricted rotation around the C-N amide bond, which makes the two N-ethyl groups chemically non-equivalent at room temperature.[5]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (3H) | 6.8 - 7.2 | m | 3H | Signals for protons at C2, C5, and C6 of the ring. |
| Methoxy (6H) | ~3.90 | s | 6H | Two sharp singlets for the -OCH₃ groups. |
| Methylene (-CH₂-) | 3.2 - 3.6 | q (broad) | 4H | Two broad, overlapping quartets due to non-equivalence. |
| Methyl (-CH₃) | 1.0 - 1.3 | t (broad) | 6H | Two broad, overlapping triplets. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 170 - 172 | Amide carbonyl. |
| Aromatic (C-O) | 148 - 152 | C3 and C4 carbons attached to methoxy groups. |
| Aromatic (C-H & C-C) | 108 - 130 | Remaining four aromatic carbons. |
| Methoxy (-OCH₃) | ~56 | Methoxy carbons. |
| Methylene (-CH₂) | 39 - 44 | Two distinct signals for the non-equivalent methylene carbons. |
| Methyl (-CH₃) | 13 - 15 | Two distinct signals for the non-equivalent methyl carbons. |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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~1630 cm⁻¹: Strong, characteristic C=O stretching vibration of the tertiary amide.[5]
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~2850-3000 cm⁻¹: C-H stretching of alkyl groups.
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~1250 cm⁻¹ & ~1020 cm⁻¹: Strong C-O stretching of the aryl ether (methoxy) groups.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A peak at m/z = 237 corresponding to the molecular weight.
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Key Fragments: A prominent fragment at m/z = 165 (loss of N(Et)₂, the diethylamino radical) corresponding to the 3,4-dimethoxybenzoyl cation. Another fragment at m/z = 72 for the diethylamino cation is also expected.
Applications in Research and Development
Directed ortho-Metalation (DoM) Reagent
The primary and most powerful application of the N,N-diethylbenzamide group is as a Directed Metalation Group (DMG).[4] It allows for highly regioselective functionalization of the aromatic ring.
Mechanism: The Lewis basic carbonyl oxygen of the amide coordinates strongly to an alkyllithium base (e.g., s-BuLi). This coordination positions the base to deprotonate the sterically accessible C2 proton, which is ortho to the amide group. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (E⁺) to introduce a new substituent exclusively at the C2 position.
Diagram: Directed ortho-Metalation Mechanism
Caption: Mechanism of Directed ortho-Metalation (DoM) using the N,N-diethylbenzamide directing group.
This strategy provides a reliable pathway to synthesize complex, polysubstituted aromatic compounds that are often precursors for pharmaceuticals and advanced materials.
Scaffold in Medicinal Chemistry
The 3,4-dimethoxybenzene (veratrole) moiety is a common structural motif in many biologically active molecules. By combining this scaffold with the synthetic versatility of the DoM handle, N,N-diethyl-3,4-dimethoxybenzamide serves as an excellent starting point for building libraries of potential drug candidates.
Safety and Handling
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Reagents: Handle reagents like thionyl chloride, alkyllithiums, and coupling agents with extreme care in a fume hood, using appropriate personal protective equipment (PPE). These reagents are corrosive, flammable, and/or moisture-sensitive.
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Compound: N,N-diethyl-3,4-dimethoxybenzamide itself is expected to have moderate toxicity, similar to other benzamides.[1] Avoid ingestion, inhalation, and skin contact.
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Storage: Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents.
Conclusion
N,N-diethyl-3,4-dimethoxybenzamide is more than a simple molecule; it is a powerful tool for synthetic chemists. Its straightforward synthesis and, most importantly, its function as a robust directed metalation group, provide a reliable and regioselective method for elaborating the aromatic core. This guide has detailed the essential protocols for its synthesis, the analytical signatures for its characterization, and the mechanistic basis for its primary application, equipping researchers to effectively utilize this compound in the synthesis of complex molecular targets.
References
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Taylor & Francis. (n.d.). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Retrieved from [Link]
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Mack, D. J., & Njardarson, J. T. (2013). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Tetrahedron Letters, 54(31), 4035-4037. Available from: [Link]
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ResearchGate. (n.d.). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one | Request PDF. Retrieved from [Link]
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PubChemLite. (n.d.). N,n-diethyl-3,4,5-trimethoxybenzamide (C14H21NO4). Retrieved from [Link]
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Shutterstock. (n.d.). Nn-diethyl-4-hydroxy-3-methoxybenzamide Skeletal Structure Substituted Aromatic Amide Stock Vector (Royalty Free) 2655178803. Retrieved from [Link]
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SciELO. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
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